Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys
Overview
Description
Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The sequence you provided is composed of 20 amino acids. Each amino acid in the sequence can have unique properties that contribute to the overall function of the peptide.
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). In this method, amino acids are added one at a time in a repeated cycle of coupling-deprotection steps. However, the specific synthesis process can vary depending on the complexity of the peptide and the equipment available.Molecular Structure Analysis
The structure of a peptide is determined by the sequence of amino acids and can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the three-dimensional structure of the peptide.Chemical Reactions Analysis
Peptides can participate in various chemical reactions. For example, peptide bonds can be formed or broken, and side chains of amino acids can interact with each other or with other molecules. The specific reactions a peptide can participate in depend on its amino acid sequence.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its solubility, stability, and charge, are determined by its amino acid sequence. For example, peptides with a high proportion of hydrophobic amino acids may be more likely to interact with lipid membranes, while those with charged amino acids may be more soluble in water.Scientific Research Applications
Adenylate Kinase from Porcine Muscle : This study focused on the amino-acid composition and sequence of adenylate kinase from porcine muscle, which includes several amino acids present in the given sequence, such as Arg, Gly, Leu, and Val (Heil et al., 1974).
Human Chorionic Gonadotropin : This research determined the amino acid sequences of the alpha and beta subunits of human chorionic gonadotropin, which again contain some of the individual amino acids found in the provided sequence (Morgan et al., 1975).
Murine Major Histocompatibility Complex : This study analyzed the amino-terminal residues of the murine histocompatibility antigen H-2Kb, which shares some amino acids like Arg, Leu, and Val with the given sequence (Uehara et al., 1980).
Human Erythrocyte Anion-Transport Protein : The partial amino acid sequence of this protein was analyzed, which includes amino acids such as Arg, Gly, and Leu, similar to those in the given sequence (Brock et al., 1983).
Human Tumor-Derived Angiogenin : This study determined the amino acid sequence of angiogenin derived from a human tumor, containing amino acids like Arg, Gly, Leu, and Val (Strydom et al., 1985).
Safety And Hazards
The safety and potential hazards associated with a peptide depend on its specific properties and uses. Some peptides are used as therapeutics and have been extensively tested for safety in clinical trials. However, all peptides should be handled with care in the lab to prevent accidental exposure.
Future Directions
The study of peptides is a rapidly evolving field with many potential applications in biotechnology and medicine. Future research may focus on developing new methods for peptide synthesis, improving our understanding of peptide structure and function, and exploring new therapeutic applications for peptides.
Please note that this is a general overview and may not apply to the specific peptide sequence you provided. For detailed information, it would be necessary to conduct laboratory experiments or search for scientific literature specifically about this peptide.
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H175N39O25/c1-47(2)37-62(122-71(142)42-117-75(143)52(11)120-76(144)56(23-16-32-113-94(103)104)125-85(153)66(44-137)133-86(154)67(45-138)132-79(147)59(26-19-35-116-97(109)110)126-88(156)72(100)53(12)139)81(149)127-60(28-29-69(99)140)91(159)136-36-20-27-68(136)87(155)135-73(50(7)8)89(157)118-43-70(141)121-55(22-15-31-112-93(101)102)80(148)134-74(51(9)10)90(158)131-65(40-54-41-111-46-119-54)84(152)124-58(25-18-34-115-96(107)108)78(146)129-64(39-49(5)6)83(151)130-63(38-48(3)4)82(150)123-57(24-17-33-114-95(105)106)77(145)128-61(92(160)161)21-13-14-30-98/h41,46-53,55-68,72-74,137-139H,13-40,42-45,98,100H2,1-12H3,(H2,99,140)(H,111,119)(H,117,143)(H,118,157)(H,120,144)(H,121,141)(H,122,142)(H,123,150)(H,124,152)(H,125,153)(H,126,156)(H,127,149)(H,128,145)(H,129,146)(H,130,151)(H,131,158)(H,132,147)(H,133,154)(H,134,148)(H,135,155)(H,160,161)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t52-,53+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUHOMXMYZUNOI-SJQMMDBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H175N39O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169487 | |
Record name | Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2287.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys | |
CAS RN |
172998-24-2 | |
Record name | Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172998242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.